Przewalskinic acid A

概要

説明

Przewalskinic acid A is a rare, water-soluble phenolic acid found primarily in the herb Salvia przewalskii Maxim. It is known for its potent antioxidant activities and potential protective effects against brain and heart damage caused by ischemia-reperfusion . The compound is highly biologically active and has been the subject of various scientific studies due to its therapeutic potential .

科学的研究の応用

Przewalskinic acid A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phenolic acid reactions and mechanisms.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

Industry: Used in the development of antioxidant formulations and supplements.

将来の方向性

作用機序

プレワルスキ酸Aの作用機序は、その抗酸化特性に関係しています。 この化合物はフリーラジカルを捕捉し、酸化ストレスを軽減することにより、細胞や組織を損傷から保護します。 それは、核内因子エリスロイド2関連因子2(Nrf2)経路やミトゲン活性化プロテインキナーゼ(MAPK)経路など、酸化ストレスと炎症に関与するさまざまな分子経路を標的としています .

類似の化合物:

サルビノール酸B: サルビア・ミルチオリザ根の主要な水溶性成分で、その治療効果で知られています。

ダンシェンス: サルビノール酸Bから誘導された別の化合物で、同様の抗酸化特性を持っています。

比較: プレワルスキ酸Aは、サルビノール酸Bやダンシェンスなどの類似の化合物と比較して、より高い生物学的活性と水溶性を持つため、独特です。 その強力な抗酸化特性と虚血再灌流損傷に対する保護効果は、科学研究と治療的用途のための貴重な化合物となっています .

生化学分析

Biochemical Properties

Przewalskinic acid A plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including those involved in antioxidant defense mechanisms. The compound’s interaction with enzymes such as superoxide dismutase and catalase enhances its ability to neutralize reactive oxygen species, thereby protecting cells from oxidative stress . Additionally, this compound has been shown to interact with proteins involved in inflammatory pathways, potentially modulating inflammatory responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to enhanced cell survival and function under stress conditions . Furthermore, the compound’s antioxidant properties contribute to the protection of cells from damage caused by free radicals .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the cellular level. The compound binds to specific enzymes and proteins, leading to their activation or inhibition . For instance, this compound can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, it can activate antioxidant enzymes, enhancing the cell’s ability to combat oxidative stress . These interactions result in changes in gene expression, promoting cellular resilience and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, maintaining its biochemical properties over time . Long-term studies have indicated that this compound can provide sustained protection against oxidative stress and inflammation, with minimal degradation observed . These findings suggest that this compound remains effective over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any adverse reactions . At higher doses, some toxic effects have been observed, including potential liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to antioxidant defense and inflammation . The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the neutralization of reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where it can exert its protective effects . The distribution of this compound within tissues is influenced by its affinity for certain cellular compartments, allowing it to accumulate in regions most susceptible to oxidative stress and inflammation .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria . This localization is crucial for its activity, as it allows the compound to directly interact with key enzymes and proteins involved in oxidative stress and inflammation . The presence of this compound in these compartments enhances its ability to protect cells from damage and maintain cellular function .

準備方法

合成経路と反応条件: 生体変換プロセスには、アスペルギルス・オリゼD30s株から生成された粗酵素を使用します 。 この酵素は、サルビノール酸Bをプレワルスキ酸Aとダンシェンスに分解します。 調製プロセスは、以下の手順で構成されています。

- 粗酵素を用いたサルビノール酸Bの加水分解。

- 真空蒸発によるプレワルスキ酸Aとダンシェンス溶液の濃縮。

- 超高速液体クロマトグラフィー質量分析(UPLC-MS)と核磁気共鳴(NMR)技術を用いた精製 .

工業生産方法: プレワルスキ酸Aの工業生産は、同様の生体変換プロセスに従います。 アスペルギルス・オリゼの粗酵素を用いてサルビノール酸Bを加水分解すると、純度が91.0%、収率が86%を超えるプレワルスキ酸Aが得られます .

化学反応の分析

反応の種類: プレワルスキ酸Aは、次のようなさまざまな化学反応を起こします。

酸化: プレワルスキ酸Aのフェノール構造は酸化反応を受けやすく、キノンなどの酸化生成物を生成する可能性があります。

還元: この化合物は、特定の条件下で還元され、異なる還元形態を生じます。

置換: プレワルスキ酸Aは、特にフェノール性ヒドロキシル基で置換反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤など、さまざまな求電子剤を置換反応に使用できます。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノンを生成する可能性があり、還元はプレワルスキ酸Aの異なる還元形態を生じます。

4. 科学研究への応用

プレワルスキ酸Aは、次のような幅広い科学研究への応用を持っています。

化学: フェノール酸の反応とメカニズムを研究するためのモデル化合物として使用されます。

生物学: 抗酸化特性と酸化ストレスに対する潜在的な保護効果について調査されています。

医学: 虚血再灌流に関連する心臓血管疾患、脳損傷、その他の状態の治療における治療の可能性について研究されています.

産業: 抗酸化剤配合物やサプリメントの開発に使用されています。

類似化合物との比較

Salvianolic Acid B: A major water-soluble ingredient of Salvia miltiorrhiza root, known for its therapeutic effects.

Danshensu: Another compound derived from salvianolic acid B, with similar antioxidant properties.

Comparison: Przewalskinic acid A is unique due to its higher biological activity and better water solubility compared to similar compounds like salvianolic acid B and danshensu. Its potent antioxidant properties and protective effects against ischemia-reperfusion injuries make it a valuable compound for scientific research and therapeutic applications .

特性

IUPAC Name |

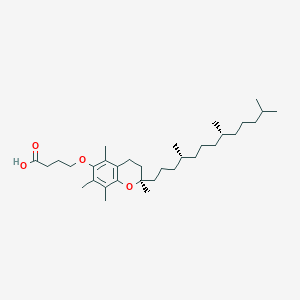

(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHXGOBGPWPCCK-DBLORFJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Przewalskinic acid A and where is it found?

A1: this compound is a phenolic acid first isolated from the root of Salvia przewalskii Maxim, a plant traditionally used in Chinese medicine. [] Its presence has also been studied in Salvia miltiorrhiza, another species known for its medicinal properties. []

Q2: How does the drying process of Salvia miltiorrhiza affect this compound content?

A2: Research indicates that drying significantly increases the levels of free this compound in Salvia miltiorrhiza. [] This suggests that during growth, the compound primarily exists in a bound form, possibly linked to polysaccharides. The drying process, potentially through enzymatic action, likely breaks these bonds, leading to a higher concentration of the free acid. []

Q3: What analytical techniques are used to identify and quantify this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C-NMR, ¹H-NMR, and two-dimensional COSY experiments, has been crucial in elucidating the structure of this compound. [] For quantification, especially in analyzing free and bound forms, Ultra Performance Liquid Chromatography (UPLC) has been employed. []

Q4: Has the synthesis of this compound or related compounds been achieved?

A4: Yes, research indicates successful synthesis of trimethyl this compound. [] While the provided abstract doesn't offer detailed methodology, this suggests ongoing efforts to produce the compound synthetically, potentially paving the way for further research and applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)

![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)